molecular formula C16H26N4O4S B2800615 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034402-27-0

2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide

Cat. No.: B2800615
CAS No.: 2034402-27-0
M. Wt: 370.47
InChI Key: KPJNDVPLZZIXPF-HDJSIYSDSA-N
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Description

This compound features a sulfonamido-methyl group and a stereospecific cyclohexyl scaffold substituted with a 4,6-dimethylpyrimidin-2-yloxy moiety. The (1r,4r)-cyclohexyl configuration likely contributes to steric and conformational stability, distinguishing it from simpler aromatic analogs .

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-11-9-12(2)18-16(17-11)24-14-7-5-13(6-8-14)19-15(21)10-20(3)25(4,22)23/h9,13-14H,5-8,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNDVPLZZIXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

  • Synthetic Yields: : High-yield synthesis (single-step, 70–80% yield) for pyrimidinylsulfanyl analogs .
  • Biological Activity :

    • : Dichlorophenyl analog showed moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) .
    • : Dual-sulfonamide compound exhibits IC₅₀ = 0.2 µM against JAK2 kinase (ChEMBL data) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclohexyloxy-pyrimidine core in this compound?

  • Methodology : Multi-step synthesis involving nucleophilic substitution for pyrimidinyl-oxy bond formation. For example, reacting 4,6-dimethylpyrimidin-2-ol with a (1r,4r)-4-bromocyclohexanol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical control . Subsequent coupling with N-methylmethanesulfonamido-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., pyrimidine C-H protons at δ 6.01 ppm) .

Q. How can researchers optimize reaction conditions to achieve high stereochemical purity of the (1r,4r)-cyclohexyl moiety?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis during cyclohexanol bromination. For example, Sharpless epoxidation followed by stereospecific ring-opening .
  • Validation : X-ray crystallography (e.g., monoclinic P21/c system, a = 18.220 Å, b = 8.1180 Å) to confirm spatial arrangement . Compare experimental vs. computational (DFT) bond angles for accuracy .

Advanced Research Questions

Q. How should researchers resolve conflicting NMR data for the sulfonamido and acetamide groups?

  • Methodology : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example:

  • 1H^1 \text{H}-NMR: NHCO resonance at δ 10.10 ppm (singlet) vs. sulfonamido NH at δ 12.50 ppm (broad) .
  • 13C^13 \text{C}-NMR: Acetamide carbonyl at ~168 ppm vs. sulfonamide S=O at ~115 ppm .
    • Contradiction Analysis : If discrepancies arise (e.g., unexpected splitting), use variable-temperature NMR to assess conformational mobility .

Q. What experimental designs are effective for evaluating enzyme inhibition while minimizing off-target effects?

  • Assay Design :

ParameterSpecification
Target EnzymeKinase X (IC50_{50} determination via ADP-Glo™ assay)
ControlsWild-type vs. mutant enzyme (Kd comparison via SPR)
Selectivity PanelTest against 50+ kinases (Eurofins Panlabs) .
  • Data Interpretation : Use computational docking (AutoDock Vina) to correlate inhibition with pyrimidine-cyclohexyl interactions. Validate via alanine scanning mutagenesis .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Root Cause Analysis :

  • Purity Variance : Compare HPLC traces (e.g., >98% purity required; impurities >0.5% skew IC50_{50}) .
  • Solvent Effects : DMSO concentration >1% may denature proteins; validate in aqueous buffer .
    • Resolution : Meta-analysis using standardized protocols (e.g., OECD TG 455) and shared compound batches .

Structural and Functional Characterization

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodology :

  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) with target enzyme .
  • ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd for binding thermodynamics .
    • Data Table :
TechniqueKey Output
SPRAssociation rate (kon_\text{on}) = 1.2 × 105^5 M1^{-1}s1^{-1}
Cryo-EM3.2 Å resolution map of compound-enzyme complex .

Stereochemical and Stability Studies

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C/72 hrs) and analyze via UPLC-MS .
  • Light Sensitivity : ICH Q1B photostability testing (1.2 million lux hours) .
    • Key Metrics :
ConditionDegradation Products
Acidic (pH 1)Cyclohexyl ring hydrolysis (<5%)
Oxidative (H2_2O2_2)Sulfonamide oxidation (~10%) .

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